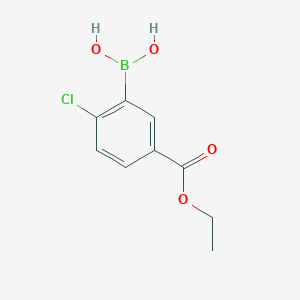

(2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2-chloro-5-ethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BClO4/c1-2-15-9(12)6-3-4-8(11)7(5-6)10(13)14/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOJXHPAEOGJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)OCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657166 | |

| Record name | [2-Chloro-5-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-93-5 | |

| Record name | Benzoic acid, 3-borono-4-chloro-, 1-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Chloro-5-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical properties of (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid

An In-Depth Technical Guide to the Physical Properties of (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid

This guide offers a detailed examination of the physical and spectroscopic properties of this compound. Designed for researchers, chemists, and professionals in drug development, this document provides not only essential data but also the underlying scientific principles and methodologies required for its characterization. Our focus is on delivering field-proven insights and self-validating protocols to ensure scientific integrity and practical applicability.

Core Molecular Identity and Structure

This compound is a substituted arylboronic acid, a class of compounds indispensable to modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] Its utility as a synthetic building block is directly influenced by its physical properties, which dictate storage, handling, and reaction conditions.

Key Identifiers:

-

IUPAC Name: this compound

-

Molecular Weight: 228.44 g/mol

The molecule's structure, featuring a chloro group ortho to the boronic acid and an ethoxycarbonyl group para to the chlorine, creates a specific electronic and steric profile that governs its reactivity and physical behavior.

Caption: Chemical structure of this compound.

Physicochemical Properties: A Summary

The physical state and stability of a reagent are critical parameters for its application in synthesis and formulation. The data below is compiled from various chemical suppliers and safety data sheets.

| Property | Value / Description | Significance in Research |

| Appearance | White to off-white solid, powder, or crystal.[3][4] | Visual confirmation of material quality. Color deviations may indicate impurities or degradation. |

| Purity | Typically supplied at ≥97% or ≥98% purity.[2][5] | High purity is essential for stoichiometric accuracy in reactions and to avoid side products. |

| Melting Point | Not definitively published. Expected to be a high-melting solid, similar to related compounds like phenylboronic acid (216-219 °C).[6] | A sharp melting point is a key indicator of purity. A broad range suggests the presence of impurities. |

| Solubility | No specific data available. Phenylboronic acids are generally soluble in polar organic solvents (e.g., Ether, Methanol) and have low solubility in nonpolar hydrocarbons and water.[6][7][8] | Crucial for selecting appropriate solvent systems for reactions (e.g., Suzuki coupling) and purification (crystallization). |

| Storage | Recommended storage at 2-8°C or ambient temperature in a dry, dark environment.[2][3][9] | Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, especially when heated or exposed to certain conditions.[10] Proper storage minimizes this degradation. |

Analytical Characterization Protocols

Verifying the identity and purity of this compound is paramount. The following section details the standard analytical workflows and the scientific rationale behind them.

Caption: General workflow for the comprehensive spectral analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR confirms the presence and connectivity of proton environments, while ¹³C NMR provides a map of the carbon skeleton. For this specific molecule, ¹H NMR is expected to show distinct signals for the aromatic protons, the ethyl group of the ester, and the hydroxyl protons of the boronic acid. The splitting patterns (multiplicity) of the aromatic signals are particularly diagnostic of the 1,2,4-substitution pattern.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a clean NMR tube. DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of -2 to 12 ppm is typically sufficient.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0 to 200 ppm) is required.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H).

| Feature | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |

| Ethyl Group (-CH₂CH₃) | Quartet (~4.3 ppm, 2H), Triplet (~1.3 ppm, 3H) | ~61 ppm (-CH₂-), ~14 ppm (-CH₃) | Characteristic signals for an ethoxy group with expected coupling. |

| Aromatic Protons | 3 distinct signals in the ~7.5-8.2 ppm range | 6 signals in the ~125-140 ppm range | The substitution pattern removes symmetry, leading to three unique aromatic proton environments. |

| Boronic Acid (-B(OH)₂) | Broad singlet (variable, ~8.3 ppm in DMSO-d₆) | C-B bond at ~130-135 ppm (often weak) | The hydroxyl protons are acidic and exchangeable, leading to a broad signal. The carbon attached to boron is quaternary and may exhibit a weak signal. |

| Ester Carbonyl (C=O) | N/A | ~165 ppm | Expected chemical shift for an ester carbonyl carbon. |

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective technique for identifying key functional groups. The presence of the boronic acid O-H bond, the ester C=O bond, and the aromatic C-H and C=C bonds will give rise to characteristic absorption bands. The absence of unexpected peaks provides a good measure of purity from functional group contaminants.

-

Sample Preparation: Place a small, representative amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.[11]

-

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background.

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3500-3200 (Broad) | O-H stretch (B-OH) | Confirms the presence of the boronic acid hydroxyl groups.[12] |

| ~3100-3000 | Aromatic C-H stretch | Indicates the presence of the phenyl ring.[13] |

| ~2980-2850 | Aliphatic C-H stretch | Corresponds to the ethyl group of the ester.[13] |

| ~1720 | C=O stretch (Ester) | Strong, sharp peak confirming the ethoxycarbonyl group.[12] |

| ~1600, ~1475 | C=C stretch (Aromatic) | Characteristic absorptions for the aromatic ring skeleton. |

| ~1370 | B-O stretch | Confirms the presence of the boron-oxygen bond.[14] |

| ~1250 | C-O stretch (Ester) | Indicates the ester linkage. |

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its elemental formula. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, validating the molecular formula C₉H₁₀BClO₄. The fragmentation pattern can also offer structural clues. Electrospray Ionization (ESI) is a common technique for analyzing boronic acids.[15][16]

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

-

Instrumentation (LC-MS):

-

LC System: Use a C18 column with a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile).[17]

-

MS Detector: Use an ESI source coupled to a mass analyzer (e.g., TOF or Orbitrap for HRMS).

-

-

Data Acquisition:

-

Data Analysis: Identify the molecular ion peak. For C₉H₁₀BClO₄, the expected monoisotopic mass is 228.0361. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should be clearly visible in the molecular ion cluster.

| Ion Mode | Expected Ion [m/z] | Formula | Significance |

| ESI-Negative | [M-H]⁻ ≈ 227.0288 | C₉H₉BClO₄⁻ | The deprotonated molecular ion, confirming the molecular weight. |

| ESI-Positive | [M+H]⁺ ≈ 229.0434 | C₉H₁₁BClO₄⁺ | The protonated molecular ion. |

| ESI-Positive | [M+Na]⁺ ≈ 251.0253 | C₉H₁₀BClNaO₄⁺ | A common sodium adduct, also confirming the molecular weight. |

Safety, Handling, and Storage

Scientific integrity includes ensuring safe laboratory practices. This compound possesses specific hazards that require appropriate handling.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

-

GHS Pictogram: GHS07 (Exclamation mark).[3]

-

Precautionary Measures:

-

Handling: Handle in a well-ventilated area or fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture. Inert atmosphere storage is recommended for long-term stability to prevent degradation to boroxine.[18]

References

- 1. chemimpex.com [chemimpex.com]

- 2. aobchem.com [aobchem.com]

- 3. This compound | 913835-93-5 [sigmaaldrich.cn]

- 4. 393830050 [thermofisher.com]

- 5. boronpharm.com [boronpharm.com]

- 6. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. 4334-87-6|3-Ethoxycarbonylphenylboronic acid|BLD Pharm [bldpharm.com]

- 10. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 18. 2-CHLORO-4-ETHOXYPHENYLBORONIC ACID | 313545-44-7 [chemicalbook.com]

solubility of (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid in organic solvents

An In-Depth Technical Guide to the Solubility of (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the physicochemical properties of active pharmaceutical ingredients (APIs) are paramount to their ultimate success. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and the overall therapeutic efficacy of a drug candidate. This compound, a substituted arylboronic acid, represents a class of compounds with significant potential in medicinal chemistry, largely due to the versatile reactivity of the boronic acid moiety.[1] The journey from a promising lead compound to a viable drug is often dictated by our ability to understand and manipulate its solubility.

This technical guide provides a comprehensive exploration of the . Moving beyond a mere compilation of data, this document is designed to equip researchers and drug development professionals with a foundational understanding of the factors governing its solubility, predictive insights into its behavior in various solvent systems, and robust, field-proven methodologies for empirical solubility determination. As your Senior Application Scientist, my objective is to present not just protocols, but the scientific rationale that underpins them, fostering a proactive and informed approach to formulation and process development.

Molecular Architecture and Its Implications for Solubility

To predict and understand the solubility of this compound, a thorough analysis of its molecular structure is essential. The molecule's solubility profile is a direct consequence of the interplay between its constituent functional groups and their interactions with the solvent.

-

The Arylboronic Acid Core: The phenylboronic acid backbone provides a rigid, hydrophobic scaffold. However, the boronic acid group, -B(OH)₂, is polar and capable of acting as a hydrogen bond donor and acceptor. This duality is a key determinant of its solubility. Boronic acids can also undergo dehydration to form trimeric boroxines, which are generally less soluble.[2]

-

The Chloro Substituent: The chloro group at the 2-position is an electron-withdrawing group. This can influence the acidity of the boronic acid, which in turn can affect its solubility in protic solvents.[1] Its presence also contributes to the overall lipophilicity of the molecule.

-

The Ethoxycarbonyl Substituent: The ethoxycarbonyl group [-C(O)OCH₂CH₃] at the 5-position is a significant feature. The ester carbonyl can act as a hydrogen bond acceptor, potentially enhancing solubility in polar, hydrogen bond-donating solvents. The ethyl group adds to the lipophilic character of the molecule.

The combination of these features results in a molecule with a complex polarity profile. It possesses both hydrophobic regions (the phenyl ring, chloro group, and ethyl group) and polar, hydrogen-bond-capable functionalities (the boronic acid and ester groups). This intricate balance will dictate its solubility across a spectrum of organic solvents. The type and position of substituents on the phenyl ring have a significant effect on the properties and solubility of boronic acids in both water and organic solvents.[3]

Predictive Solubility Profile: A Class-by-Class Analysis

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, 3-Pentanone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can effectively solvate the polar boronic acid and ethoxycarbonyl groups through dipole-dipole interactions and by accepting hydrogen bonds. Phenylboronic acid generally shows high solubility in ketones.[4][6] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can engage in hydrogen bonding with both the boronic acid (as donors and acceptors) and the ester group (as donors). However, the hydrophobic regions of the molecule may limit very high solubility. |

| Ethers | Diethyl ether, Dipropyl ether | Moderate | Ethers can act as hydrogen bond acceptors for the boronic acid protons. Phenylboronic acid has been shown to have high solubility in ethers.[4][6] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | The polarity of these solvents is sufficient to interact with the polar groups of the molecule to some extent. Phenylboronic acid exhibits moderate solubility in chloroform.[4][6] |

| Hydrocarbons | Hexanes, Heptane, Toluene, Methylcyclohexane | Very Low | These nonpolar solvents cannot effectively solvate the polar boronic acid and ester functionalities, leading to poor solubility. Phenylboronic acid has very low solubility in hydrocarbons.[4][6] |

The "Gold Standard" for Solubility Determination: The Shake-Flask Method

To move from prediction to empirical fact, a robust experimental methodology is required. The shake-flask method is widely regarded as the 'gold standard' for determining thermodynamic equilibrium solubility.[7] It is a reliable and reproducible technique when performed with care.

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Acetone, Methanol, Dichloromethane, Toluene)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with undissolved solid present.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[8]

-

Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[9]

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL) = (Concentration from calibration curve) × (Dilution factor)

-

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

Alternative and High-Throughput Solubility Assessment

While the shake-flask method provides definitive thermodynamic solubility data, it can be time-consuming. For earlier stages of drug discovery where rapid screening of multiple compounds or solvent systems is necessary, alternative methods can be employed.

-

Nephelometry (Turbidimetric Method): This dynamic method involves measuring the turbidity of a solution as the compound precipitates out.[10] It is a much faster technique and requires a smaller amount of the compound. The point at which the solution becomes turbid upon addition of an anti-solvent or a change in temperature corresponds to the solubility limit.

-

High-Throughput Screening (HTS) Methods: Miniaturized versions of the shake-flask method, often employing 96-well plates and automated liquid handlers, can significantly increase throughput. Analysis is typically performed using integrated UV-Vis plate readers or HPLC systems with autosamplers.[9]

Diagram: Factors Influencing Solubility

Caption: Interplay of solute, solvent, and system properties on solubility.

Conclusion and Future Directions

The is a multifaceted property governed by its unique molecular architecture. While predictive models provide a valuable starting point, empirical determination through robust methods like the shake-flask technique is indispensable for accurate formulation and process development. Understanding the interplay between the solute's functional groups and the solvent's properties allows for a rational approach to solvent selection and solubility enhancement strategies.

For drug development professionals, a thorough characterization of solubility is not merely a data-gathering exercise; it is a critical step in de-risking a drug candidate and paving the way for a successful therapeutic product. Future work should focus on obtaining quantitative solubility data in a diverse range of pharmaceutically relevant solvents and exploring the impact of temperature and potential co-solvent systems.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. rheolution.com [rheolution.com]

An In-depth Technical Guide to the Synthesis of (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid

Introduction: The Strategic Importance of (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid in Modern Drug Discovery

This compound, a bespoke building block, has garnered significant attention within the pharmaceutical and agrochemical industries. Its unique trifunctionalized scaffold, featuring a boronic acid moiety, a chloro substituent, and an ethoxycarbonyl group, offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures. The boronic acid group is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds.[1] This reaction's broad functional group tolerance and mild conditions make it an indispensable tool in the rapid assembly of compound libraries for structure-activity relationship (SAR) studies. The chloro and ethoxycarbonyl substituents provide additional handles for molecular diversification and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates. This guide provides a comprehensive overview of a robust and scalable synthetic route to this valuable intermediate, grounded in established chemical principles and supported by authoritative literature.

Synthetic Strategy: The Miyaura Borylation Approach

The most direct and industrially scalable approach to this compound is the palladium-catalyzed Miyaura borylation of a readily available aryl halide precursor. This method offers high yields, excellent functional group compatibility, and avoids the use of pyrophoric organolithium or Grignard reagents often associated with traditional boronic acid syntheses.

The chosen synthetic pathway commences with the commercially available starting material, ethyl 4-bromo-2-chlorobenzoate. This substrate undergoes a palladium-catalyzed cross-coupling reaction with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to furnish the corresponding boronate ester. Subsequent hydrolysis of the pinacol ester yields the target boronic acid.

Caption: Synthetic route to this compound.

Delving into the Mechanism: The Palladium Catalytic Cycle

The Miyaura borylation reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[1][2]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of ethyl 4-bromo-2-chlorobenzoate to form a Pd(II) intermediate. The reactivity of aryl halides in this step generally follows the order I > Br > Cl, making the aryl bromide the preferred site of reaction.[1]

-

Transmetalation: In the presence of a base, a boronate species is transferred from the diboron reagent to the palladium center, displacing the halide.

-

Reductive Elimination: The desired aryl boronate ester is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Caption: Palladium-catalyzed Miyaura borylation cycle.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure based on established Miyaura borylation methodologies for aryl bromides.[3][4][5] Optimization may be required to achieve maximum yield and purity.

Part 1: Synthesis of this compound pinacol ester

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-bromo-2-chlorobenzoate (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (KOAc, 3.0 equiv.), and a palladium catalyst/ligand system such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired pinacol ester.

Part 2: Hydrolysis to this compound

-

Hydrolysis: Dissolve the purified pinacol ester in a suitable solvent system such as a mixture of acetone and water. Add an acid catalyst, such as hydrochloric acid, and stir the mixture at room temperature.

-

Monitoring: Monitor the hydrolysis by TLC or LC-MS until the starting boronate ester is fully converted.

-

Isolation: Remove the organic solvent under reduced pressure. The aqueous solution may be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude boronic acid.

-

Purification: The final product can be purified by recrystallization from an appropriate solvent system to yield this compound as a solid.

Data Presentation: Expected Outcomes

| Parameter | Expected Value |

| Starting Material | Ethyl 4-bromo-2-chlorobenzoate |

| Key Reagents | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc |

| Reaction Time | 12-24 hours (Borylation), 2-6 hours (Hydrolysis) |

| Typical Yield | 70-90% (overall) |

| Purity (post-purification) | >97% |

Causality in Experimental Choices: A Deeper Dive

-

Catalyst and Ligand Selection: The choice of a palladium catalyst and a phosphine ligand is critical. Dppf is a robust and versatile ligand for a wide range of Suzuki-Miyaura couplings, including those involving electron-deficient aryl halides.[6][7]

-

Base: Potassium acetate (KOAc) is a commonly used weak base in Miyaura borylations.[5][8] It is effective in promoting the transmetalation step without causing significant hydrolysis of the ester functionality or the diboron reagent.

-

Solvent: Anhydrous aprotic solvents like 1,4-dioxane or toluene are typically employed to prevent the premature hydrolysis of the diboron reagent and to ensure the solubility of the reactants.[4]

-

Inert Atmosphere: The exclusion of oxygen is crucial as it can lead to the oxidation of the phosphine ligands and the deactivation of the palladium catalyst.[9]

Conclusion: A Robust Pathway to a Key Synthetic Intermediate

The Miyaura borylation of ethyl 4-bromo-2-chlorobenzoate provides a reliable and scalable route to this compound. The methodology is well-precedented and relies on commercially available reagents. The resulting boronic acid is a valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors, enabling the exploration of new chemical space in the quest for improved therapeutic agents and crop protection solutions.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid

Introduction: A Versatile Building Block in Modern Drug Discovery

(2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid, with CAS number 913835-93-5 and molecular formula C9H10BClO4, is a key synthetic intermediate in medicinal chemistry and drug development. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly biaryl structures, which are prevalent in many pharmaceutical agents. The substituents on the phenyl ring—a chloro group and an ethoxycarbonyl group—provide steric and electronic properties that can be strategically utilized to modulate the biological activity and pharmacokinetic profiles of target molecules.

Molecular Structure and Spectroscopic Analysis Workflow

The structural features of this compound are key to understanding its spectroscopic signature. The molecule comprises a 1,2,4-trisubstituted benzene ring bearing a boronic acid group, a chlorine atom, and an ethyl ester. Each of these functional groups will give rise to characteristic signals in the various spectroscopic techniques discussed herein.

Caption: Molecular Structure of this compound.

A typical workflow for the comprehensive spectroscopic analysis of a synthetic intermediate like this compound is outlined below. This systematic approach ensures the unambiguous identification and purity assessment of the compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the ethyl group of the ester, and the acidic protons of the boronic acid.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 (broad s) | broad singlet | 2H | B(OH)₂ |

| ~8.1 (d) | doublet | 1H | Ar-H |

| ~7.9 (dd) | doublet of doublets | 1H | Ar-H |

| ~7.5 (d) | doublet | 1H | Ar-H |

| 4.41 (q) | quartet | 2H | -OCH₂CH₃ |

| 1.41 (t) | triplet | 3H | -OCH₂CH₃ |

Solvent: DMSO-d₆

Interpretation of the ¹H NMR Spectrum

The choice of DMSO-d₆ as the solvent is crucial for observing the exchangeable protons of the boronic acid group, which would likely not be visible in solvents like chloroform-d due to rapid exchange with trace amounts of water.

-

Boronic Acid Protons (B(OH)₂): A broad singlet is anticipated around 8.2 ppm, integrating to two protons. The broadness of this signal is characteristic of exchangeable acidic protons.

-

Aromatic Protons (Ar-H): The three protons on the phenyl ring are expected to appear in the downfield region (7.5-8.1 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing substituents. Their splitting patterns (doublet and doublet of doublets) will be dictated by their coupling to adjacent protons.

-

Ethyl Ester Protons (-OCH₂CH₃): The ethyl group will present as a quartet around 4.41 ppm for the methylene (-OCH₂) protons, coupled to the three methyl protons. The methyl (-CH₃) protons will appear as a triplet around 1.41 ppm, coupled to the two methylene protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the nine carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 | C=O (ester) |

| ~138 | Ar-C |

| ~135 | Ar-C |

| ~132 | Ar-CH |

| ~130 | Ar-CH |

| ~128 | Ar-C (ipso to B) |

| ~125 | Ar-CH |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Solvent: DMSO-d₆

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have the most downfield chemical shift, around 165 ppm.

-

Aromatic Carbons (Ar-C, Ar-CH): The six aromatic carbons will resonate in the 125-138 ppm range. The carbon atom attached to the boron (ipso-carbon) may show a broader signal due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the other aromatic carbons are influenced by the chloro and ethoxycarbonyl substituents.

-

Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂) is expected around 61 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, around 14 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C-H, C=O, and C-O bonds, as well as aromatic C=C bonds.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (boronic acid) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| 1725-1705 | Strong | C=O stretch (aromatic ester) |

| 1600-1450 | Medium | Aromatic C=C stretch |

| 1300-1100 | Strong | C-O stretch (ester) |

| ~1350 | Medium | B-O stretch |

| ~800 | Strong | C-Cl stretch |

Interpretation of the IR Spectrum

-

O-H Stretch: A prominent, broad absorption band in the 3500-3200 cm⁻¹ region is a hallmark of the O-H stretching vibrations of the boronic acid group, with the broadening due to hydrogen bonding.[1]

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.[2]

-

C=O Stretch: A strong, sharp absorption band between 1725-1705 cm⁻¹ is characteristic of the carbonyl group of an aromatic ester.[3][4] Conjugation with the aromatic ring typically lowers the stretching frequency compared to a saturated ester.[4]

-

Aromatic C=C Stretches: Medium intensity bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the benzene ring.[2]

-

C-O and B-O Stretches: Strong absorptions in the 1300-1100 cm⁻¹ range are expected for the C-O stretching of the ester.[5] The B-O stretch of the boronic acid typically appears around 1350 cm⁻¹.

-

C-Cl Stretch: A strong band around 800 cm⁻¹ can be attributed to the C-Cl stretching vibration.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (Molecular Weight: 228.44 g/mol ), electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrometry Data (ESI)

| m/z | Ion |

| 227.03 | [M-H]⁻ |

| 229.03 | [M-H]⁻ (³⁷Cl isotope) |

Interpretation of the Mass Spectrum

In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is expected to be the base peak at m/z 227.03. A characteristic isotopic pattern will be observed due to the presence of chlorine. The natural abundance of the ³⁵Cl and ³⁷Cl isotopes is approximately 3:1. Therefore, a peak at m/z 229.03, corresponding to the [M-H]⁻ ion containing the ³⁷Cl isotope, will be observed with roughly one-third the intensity of the peak at m/z 227.03. This isotopic signature is a powerful confirmation of the presence of a chlorine atom in the molecule.

Fragmentation of the parent ion could involve the loss of the ethoxy group (-OC₂H₅) or the entire ethoxycarbonyl group (-COOC₂H₅). Boronic acids can also be challenging to analyze by mass spectrometry due to their tendency to form cyclic anhydrides (boroxines), especially under certain conditions.[6]

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. The specific parameters should be optimized for the instrument being used.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio. For the ¹³C spectrum, a proton-decoupled pulse sequence is typically used, and a larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum. Identify and label the major absorption peaks.

Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water.

-

LC-MS System Setup: Use a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization source. A C18 column is often suitable for separating boronic acids.[7] The mobile phase can be a gradient of acetonitrile and water with a modifier like ammonium acetate to improve ionization.[8]

-

Data Acquisition: Set the ESI source to negative ion mode. Acquire data over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak [M-H]⁻ and its characteristic chlorine isotopic pattern. Analyze any observed fragment ions.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in research and development. This guide has provided a comprehensive, albeit predictive, overview of the expected ¹H NMR, ¹³C NMR, IR, and mass spectral data. By understanding the characteristic signals arising from the boronic acid, chloro, and ethoxycarbonyl functionalities, researchers can confidently identify this compound, assess its purity, and proceed with its use in the synthesis of novel molecules with potential therapeutic applications. The provided experimental protocols offer a starting point for the practical acquisition of this crucial analytical data.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. benchchem.com [benchchem.com]

- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

¹H NMR Spectroscopic Analysis of (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid: A Guide for Researchers

An In-Depth Technical Guide:

Executive Summary

(2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid is a key substituted phenylboronic acid derivative widely utilized as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its structural integrity is paramount for successful downstream applications in pharmaceutical and materials science research. This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum expected for this compound. By integrating fundamental NMR principles with empirical data from analogous structures, this document serves as an authoritative reference for the structural verification and quality control of this compound. We present a detailed assignment of predicted chemical shifts, multiplicities, and coupling constants, explain the underlying electronic effects of the substituents, and provide a robust, step-by-step protocol for experimental data acquisition and processing.

Introduction: The Compound of Interest

This compound is a bifunctional organic compound featuring a boronic acid moiety, a chloro substituent, and an ethoxycarbonyl group attached to a benzene ring. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of complex molecules. The boronic acid group is essential for palladium-catalyzed cross-coupling reactions, while the chloro and ester groups provide sites for further chemical modification or influence the electronic properties of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-chloro-5-(ethoxycarbonyl)phenylboronic acid[1] |

| CAS Number | 913835-93-5[2] |

| Molecular Formula | C₉H₁₀BClO₄[2] |

| Molecular Weight | 228.44 g/mol |

| Appearance | Typically a solid[1] |

Molecular Structure and Proton Numbering:

A 2D representation of this compound with aromatic protons numbered for spectral assignment.

Core Principles: Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The interpretation of the spectrum for this compound relies on three key parameters:

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups (like -Cl, -B(OH)₂, and -COOEt) decrease the electron density around nearby protons, a phenomenon known as "deshielding." This causes their signals to appear at a higher chemical shift (downfield).[3][4]

-

Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique environment.

-

Spin-Spin Coupling (J): Protons on adjacent carbons interact magnetically, causing their signals to split into multiple lines (multiplicity). The pattern of splitting (e.g., doublet, triplet, quartet) and the magnitude of the coupling constant (J, in Hz) reveal the number of neighboring protons.

Predicted ¹H NMR Spectrum and Signal Assignment

While an experimental spectrum is definitive, a predicted spectrum based on established chemical shift theory and data from similar compounds provides a powerful tool for verification. The following analysis is based on a standard 400 MHz NMR spectrometer using DMSO-d₆ as the solvent, which is common for boronic acids due to its ability to solubilize the compound and minimize the exchange of the acidic B(OH)₂ protons.

Table 2: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| B(OH)₂ | ~8.40 | Broad Singlet (br s) | N/A | 2H | The acidic protons of the boronic acid group are often broad and their shift is concentration-dependent. |

| H-6 | ~8.15 | Doublet (d) | J ≈ 2.0 Hz | 1H | Ortho to the strongly electron-withdrawing boronic acid and meta to the -COOEt group. Experiences significant deshielding. Split by H-4 (meta-coupling). |

| H-4 | ~8.05 | Doublet of Doublets (dd) | J ≈ 8.2, 2.0 Hz | 1H | Ortho to the -COOEt group and para to the -Cl group. Split by H-3 (ortho-coupling) and H-6 (meta-coupling). |

| H-3 | ~7.65 | Doublet (d) | J ≈ 8.2 Hz | 1H | Ortho to the -Cl group. Experiences less deshielding compared to H-4 and H-6. Split by H-4 (ortho-coupling). |

| -OCH₂CH₃ | ~4.35 | Quartet (q) | J ≈ 7.1 Hz | 2H | Methylene protons are deshielded by the adjacent oxygen atom of the ester. Split into a quartet by the three methyl protons.[5] |

| -OCH₂CH₃ | ~1.35 | Triplet (t) | J ≈ 7.1 Hz | 3H | Methyl protons are in a standard alkyl environment. Split into a triplet by the two methylene protons.[5] |

Recommended Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental procedure is essential. This protocol outlines the key steps for acquiring a ¹H NMR spectrum of the title compound.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Detailed Methodology:

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound.

-

Dissolve the solid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a solvent containing a known amount of tetramethylsilane (TMS) is recommended for internal calibration.

-

Vortex the mixture until the solid is fully dissolved, then transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the TMS signal.

-

Set appropriate acquisition parameters. For a standard spectrum, 16 scans, a 90° pulse angle, and a relaxation delay of 2 seconds are typically sufficient.

-

Initiate the acquisition to obtain the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier Transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to ensure the flat baseline required for accurate integration.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate all signals and determine the relative proton ratios. Use the peak-picking function to identify the precise chemical shift of each signal.

-

Data Interpretation and Quality Assurance

A high-quality spectrum should exhibit sharp peaks with a flat baseline. When analyzing the spectrum, consider the following:

-

Solvent Peak: The residual proton signal for DMSO-d₆ appears around 2.50 ppm. This should not be confused with a compound signal.

-

Water Peak: DMSO is hygroscopic, and a broad water peak may be observed, typically between 3.3 and 4.0 ppm.

-

Boroxine Formation: Phenylboronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This process is reversible in the presence of water. The formation of boroxine can lead to peak broadening or the appearance of additional, complex signals in the aromatic region. The presence of a sharp B(OH)₂ peak in DMSO-d₆ often indicates a clean, monomeric sample.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural verification of this compound. A thorough understanding of the expected spectral pattern, as detailed in this guide, allows researchers to rapidly confirm the identity and assess the purity of their material. The characteristic signals of the three distinct aromatic protons, combined with the classic ethyl ester pattern, provide a unique fingerprint for this molecule. By following the standardized experimental protocol, scientists can generate reliable and high-quality data crucial for advancing research and development in synthetic chemistry.

References

An In-Depth Technical Guide to (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Boronic Acids in Modern Medicinal Chemistry

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the landscape of modern organic synthesis, providing powerful tools for the construction of complex molecular architectures. Among the vast array of reagents developed for these transformations, boronic acids have emerged as indispensable building blocks, particularly in the realm of drug discovery and development. Their remarkable stability, low toxicity, and broad functional group tolerance make them ideal coupling partners in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2][3] This guide focuses on a specific, functionally rich building block, (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid, providing a comprehensive overview of its commercial availability, synthesis, and practical applications for researchers engaged in the synthesis of bioactive molecules.

Chemical Identity and Properties

Chemical Structure:

-

IUPAC Name: this compound[4]

-

CAS Number: 913835-93-5[5]

-

Molecular Formula: C₉H₁₀BClO₄[5]

-

Molecular Weight: 228.44 g/mol

Physicochemical Properties:

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and development as well as larger-scale synthetic needs. The typical purity offered is ≥97%. Below is a comparative table of some of the key suppliers.

| Supplier | Purity | Available Quantities |

| AOBChem | 97% | 1g, 5g, 10g, 25g, 100g |

| Fluorochem | 98% | Inquire for details |

| Sigma-Aldrich (Merck) | Inquire for details | Inquire for details |

| BoronPharm | 98% Min. | Inquire for bulk supply |

This table is not exhaustive and is intended to provide a representative sample of commercial sources. Pricing and availability are subject to change.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, its preparation can be logically deduced from established synthetic methodologies for arylboronic acids. The most common and industrially scalable routes involve the borylation of an organometallic intermediate derived from a suitable aryl halide precursor.

A plausible synthetic route would start from ethyl 3-bromo-4-chlorobenzoate. This starting material can be converted to the corresponding Grignard or organolithium reagent, which is then trapped with a trialkyl borate, followed by acidic workup to yield the desired boronic acid.

Illustrative Synthetic Pathway:

References

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic Acid

Introduction: Strategic Importance in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact on the synthesis of high-value pharmaceuticals and fine chemicals is immense.[3] This guide focuses on a particularly valuable building block: (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid . This reagent is of significant interest to drug development professionals as it allows for the strategic introduction of a substituted phenyl ring, a common motif in biologically active molecules.[4][5][6]

The presence of three distinct functional handles—a boronic acid for coupling, a chloro group for subsequent orthogonal coupling, and an ethoxycarbonyl group for further derivatization or as a key pharmacophoric element—makes this substrate a versatile tool for building molecular complexity. However, the coupling of aryl chlorides presents a distinct challenge compared to their bromide or iodide counterparts, necessitating carefully designed catalytic systems.[7] These application notes provide a detailed exploration of the mechanistic principles, catalyst selection rationale, and field-proven protocols for the successful Suzuki-Miyaura coupling of this important substrate.

The Mechanistic Hurdle: Activating the C-Cl Bond

The universally accepted catalytic cycle for the Suzuki-Miyaura reaction comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3][8] The rate-determining step, particularly for less reactive coupling partners, is typically the initial oxidative addition of the aryl halide to the palladium(0) catalyst.[1]

Aryl chlorides are notoriously challenging substrates because the carbon-chlorine bond is significantly stronger and less polarizable than the corresponding C-Br or C-I bonds.[9] Consequently, the energy barrier for the Pd(0) catalyst to insert into the C-Cl bond is substantially higher.[7] Overcoming this hurdle is the primary objective in designing a successful protocol. This is achieved through the strategic selection of ligands that modify the electronic and steric properties of the palladium center, enhancing its reactivity towards otherwise inert C-Cl bonds.[9][10]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-defined palladium-based catalytic cycle. The active catalyst, a coordinatively unsaturated Pd(0) species, is typically generated in situ from a more stable Pd(II) precatalyst.[11]

Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Rational Selection of Reaction Components

Success in coupling this compound hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Source (Precatalyst)

While various Pd(0) sources like Pd(PPh₃)₄ can be used, it is often more convenient and reliable to use air-stable Pd(II) precatalysts that are reduced to the active Pd(0) species in situ.[12] Modern, well-defined precatalysts offer improved stability and catalytic activity.[13]

-

Common Sources: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

-

Advanced Precatalysts: Buchwald-type palladacycle precatalysts (e.g., XPhos-Pd-G3) are highly recommended for challenging couplings. They are designed for rapid, clean generation of the active monoligated Pd(0) species, minimizing side reactions and improving reaction efficiency.[14]

The Ligand: The Key to Activating Aryl Chlorides

The ligand is the most critical factor for activating C-Cl bonds. Traditional ligands like triphenylphosphine (PPh₃) are generally ineffective.[9] The state-of-the-art relies on ligands that are both sterically bulky and highly electron-donating.[10]

-

Mechanism of Action:

-

Electronic Effect: Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and lowering the activation energy for oxidative addition into the C-Cl bond.[9]

-

Steric Effect: The steric bulk promotes the formation of a highly reactive, monoligated 14-electron L-Pd(0) complex, which is much more active in oxidative addition than more coordinated species.[15] Bulkiness also facilitates the final reductive elimination step to release the product.[9]

-

-

Recommended Ligand Classes:

-

Dialkylbiaryl Phosphines (Buchwald Ligands): This class is the gold standard. Ligands like SPhos, XPhos, and RuPhos have proven exceptionally effective for a wide range of aryl chloride couplings.[11][15]

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be highly effective. In-situ generation from an imidazolium salt is a common and effective strategy.[16]

-

The Base: Activating the Boronic Acid

The base plays a crucial role in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which readily transfers its organic group to the palladium center.[1][17]

-

Considerations for this compound: The ethoxycarbonyl group is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.

-

Recommended Bases:

-

Potassium Phosphate (K₃PO₄): A strong base that is highly effective and widely used. Often employed as an aqueous solution.[14]

-

Potassium Fluoride (KF) or Cesium Fluoride (CsF): Milder bases that can activate the boronic acid while minimizing the risk of ester hydrolysis. KF is particularly noted for its ability to leave base-labile groups unaffected.[16]

-

The Solvent System

A polar, aprotic solvent is typically required to facilitate the dissolution of the reactants and catalyst. The addition of water is common as it helps dissolve the inorganic base and promotes the formation of the active boronate species.

-

Recommended Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF).

-

Typical System: A mixture such as 1,4-Dioxane/Water or THF/Water is often optimal.[18]

Data-Driven Catalyst System Selection

The following table summarizes proven catalytic systems for the Suzuki-Miyaura coupling of challenging aryl chlorides, providing a starting point for reaction optimization.

| Palladium Source | Ligand | Base | Solvent System | Temp. (°C) | General Applicability | Reference(s) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Broad scope for deactivated aryl chlorides. | [15] |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | RT - 80 | Effective for many aryl chlorides at room temp. | [16] |

| XPhos Palladacycle G2/G3 | (none needed) | K₃PO₄ | THF/H₂O | RT - 60 | High activity at low temperatures for challenging substrates. | [14] |

| PdCl₂(dppf) | (none needed) | K₂CO₃ | DMF/H₂O | 80 | Effective for some activated heteroaryl chlorides. | [19] |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | 100 | Good for a diverse array of aryl triflates and chlorides. | [16] |

Detailed Experimental Protocol

This protocol provides a general, robust starting point for the coupling of this compound with an aryl or heteroaryl bromide/iodide.

Safety: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts are expensive and should be handled with care.

Materials and Reagents

-

This compound (1.0 mmol, 1.0 equiv)

-

Aryl or Heteroaryl Halide (Ar-X) (1.0 mmol, 1.0 equiv, if solid; 1.2 equiv if liquid)

-

Palladium Precatalyst (e.g., XPhos Palladacycle G3, 0.02 mmol, 2 mol%)

-

Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 4 mL)

-

Degassed deionized water (1 mL)

-

Reaction vessel (e.g., 10 mL microwave vial or Schlenk tube) with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

Experimental Workflow

Figure 2: Standard experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry reaction vial containing a magnetic stir bar, add this compound, the aryl halide, the base, and the palladium precatalyst.[18]

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Using a syringe, add the degassed anhydrous 1,4-dioxane followed by the degassed deionized water.

-

Reaction: Place the vial in a preheated aluminum heating block or oil bath set to the desired temperature (a starting point of 80-100 °C is recommended). Stir the mixture vigorously for the specified time (typically 4-24 hours).

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or GC-MS to check for the consumption of the limiting starting material.[18]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the contents with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic and aqueous layers. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine all organic layers, wash with brine (20 mL) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[18]

-

Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the pure coupled product.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Poorly chosen ligand/base. | Ensure rigorous inert atmosphere technique. Increase temperature in 10 °C increments. Screen alternative ligands (e.g., SPhos) or bases (e.g., CsF). |

| Protodeboronation | Presence of excess water or protic sources; Base too strong/reaction too long. | Use rigorously dried solvents. Switch to a milder base like KF. Reduce reaction time. |

| Ester Hydrolysis | Base is too strong for the reaction temperature/duration. | Switch to a milder base (KF, CsF). Lower the reaction temperature and extend the reaction time if necessary. |

| Homocoupling of Boronic Acid | Oxygen present in the reaction mixture. | Improve the degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction. |

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. mdpi.com [mdpi.com]

- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 12. pure.hw.ac.uk [pure.hw.ac.uk]

- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. books.rsc.org [books.rsc.org]

Topic: Strategic Base Selection for the Suzuki-Miyaura Coupling of (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the construction of complex biaryl structures common in pharmaceuticals and advanced materials.[1][2] The choice of base is a critical parameter that dictates the reaction's success, influencing yield, rate, and selectivity.[3] This is particularly true for electronically-demanding substrates such as (2-Chloro-5-(ethoxycarbonyl)phenyl)boronic acid. This molecule presents a dual challenge: its electron-deficient nature, stemming from the chloro and ethoxycarbonyl substituents, increases the risk of competitive side reactions, while the base-labile ester functionality requires careful management of reaction pH to prevent hydrolysis.[4] This application note provides a comprehensive guide to understanding the mechanistic implications of base selection for this substrate, offering a systematic protocol for empirical optimization and ensuring reproducible, high-yield outcomes.

The Mechanistic Role of the Base in the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[5][6] The base is not a mere spectator; it is an essential activator in what is often the rate-determining step: transmetalation.[7] Its primary role is to convert the neutral, trivalent boronic acid into a more nucleophilic, tetravalent "ate" complex (boronate).[8][9] This activation enhances the polarization of the organic ligand on boron, facilitating its transfer to the palladium(II) center.[4]

Two primary mechanistic pathways are generally considered for this activation step[7][10]:

-

The Boronate Pathway (Path A): The base reacts directly with the boronic acid to form the anionic boronate species [R-B(OH)₃]⁻. This highly nucleophilic species then reacts with the palladium(II) halide complex generated after oxidative addition. Computational studies suggest this is often the most plausible pathway.[11][12]

-

The Oxo-Palladium Pathway (Path B): The base (e.g., a hydroxide) first displaces the halide on the palladium(II) complex. This resulting palladium-hydroxide species then reacts with the neutral boronic acid to facilitate the transfer of the organic group.[3][10]

The operative pathway can depend on the specific base, solvent, and substrates involved, but both underscore the base's indispensable role in activating the organoboron partner for the key C-C bond formation.

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the critical role of the base in forming the reactive boronate "ate" complex required for the transmetalation step.

Substrate-Specific Considerations for this compound

The structure of this particular boronic acid introduces two critical challenges that must be addressed through careful base selection.

-

Electronic Effects & Protodeboronation: The chloro and ethoxycarbonyl groups are both strongly electron-withdrawing, which increases the Lewis acidity of the boron center. While this can sometimes accelerate the formation of the boronate, it also makes the C-B bond more susceptible to cleavage by a proton source, a side reaction known as protodeboronation.[13] This is especially problematic with strong bases in protic solvents (like water), which can lead to the formation of ethyl 2-chlorobenzoate as a byproduct, reducing overall yield.

-

Base-Labile Ester Group: The ethoxycarbonyl group is vulnerable to hydrolysis under basic conditions, particularly at elevated temperatures. The use of strong inorganic bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can readily cleave the ester, forming the corresponding carboxylate. This not only consumes the starting material but also introduces a new, charged species into the reaction that can potentially interfere with the catalyst or complicate product purification. For substrates with base-labile groups, milder bases like potassium fluoride (KF) are often recommended.[4]

Comparative Analysis of Bases

The ideal base for this substrate must be strong enough to facilitate efficient boronate formation but mild enough to prevent ester hydrolysis and minimize protodeboronation.

| Base Type | Examples | Basicity | Suitability for this compound |

| Hydroxides | NaOH, KOH, LiOH | Strong | Low. High risk of rapid ester hydrolysis. Generally not recommended unless at very low temperatures for short durations. |

| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Moderate | High. Often provide an excellent balance of reactivity and functional group tolerance. A common and effective starting point for screening.[14][15] |

| Phosphates | K₃PO₄ | Moderate-Strong | Very High. Often more effective than carbonates for challenging couplings, including those with electron-deficient partners. Its efficacy in aqueous media is well-documented.[16] |

| Fluorides | KF, CsF | Weak-Moderate | High. Particularly useful for substrates with base-sensitive functional groups. Fluoride's high affinity for boron can effectively promote transmetalation without creating a strongly basic environment.[4] |

| Organic Amines | TEA, DIPEA | Weak | Low. Generally not basic enough to efficiently form the boronate complex required for transmetalation with arylboronic acids.[3] |

Protocol: A Systematic Approach to Base Optimization

To empirically determine the optimal base, a parallel screening experiment is the most rigorous and efficient approach.[17][18] This protocol allows for the direct comparison of different bases under identical conditions, providing a clear, data-driven path to the best reaction conditions.

Figure 2: A logical workflow for the high-throughput screening of bases to optimize the Suzuki-Miyaura reaction for the target substrate.

Experimental Protocol: Base Screening

This protocol outlines a screening experiment using a 24-well reaction block, which can be adapted for standard vials.

Materials:

-

This compound

-

Aryl halide coupling partner (e.g., 4-Bromoanisole)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., SPhos or XPhos)

-

Bases for screening: K₃PO₄, K₂CO₃, Cs₂CO₃, KF

-

Anhydrous solvent: 1,4-Dioxane

-

Degassed deionized water

-

Inert gas supply (Nitrogen or Argon)

-

24-well reaction block or reaction vials with stir bars

-

Internal standard for analysis (e.g., biphenyl)

Procedure:

-

Prepare Stock Solutions:

-

Substrate Solution: In a glovebox or under an inert atmosphere, prepare a stock solution containing this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the internal standard in 1,4-dioxane.

-

Catalyst Solution: Prepare a separate stock solution of the palladium precatalyst (e.g., 2 mol %) and ligand (e.g., 4 mol %) in 1,4-dioxane.

-

-

Prepare Reaction Wells:

-

To each designated well or vial, add the base to be tested (2.0 equiv.). Include one well with no base as a negative control.

-

-

Reaction Setup:

-

Add the appropriate volume of the Substrate Solution to each well.

-

Add the appropriate volume of the Catalyst Solution to each well.

-

Add degassed water to each well to achieve the desired solvent ratio (e.g., 10:1 Dioxane:H₂O).

-

Seal the reaction block or vials under an inert atmosphere.

-

-

Reaction Execution:

-

Place the sealed reaction block on a preheated stirrer hotplate (e.g., 80-100 °C).

-

Stir the reactions for a set time (e.g., 12-18 hours).

-

-

Workup and Analysis:

-

Allow the reaction block to cool to room temperature.

-

Quench each reaction by adding a larger volume of water and an organic solvent (e.g., ethyl acetate).

-

Vortex the plate and centrifuge to separate the layers.

-

Take an aliquot from the organic layer of each well for analysis by LC-MS or HPLC to determine the percent conversion to product and the formation of key byproducts (hydrolyzed ester, protodeboronated starting material).

-

Interpreting Screening Results

The goal is to identify the base that provides the highest conversion to the desired product while minimizing the formation of unwanted side products.

Hypothetical Screening Data: (Reaction: this compound with 4-bromoanisole, Pd₂(dba)₃/SPhos, Dioxane/H₂O 10:1, 90°C, 16h)